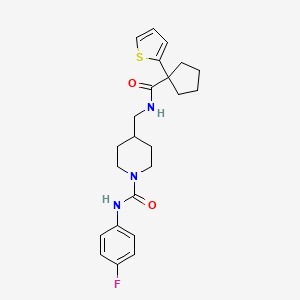![molecular formula C11H14F3NO B2947452 1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine CAS No. 2097863-82-4](/img/structure/B2947452.png)
1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Piperidine is a widely used building block in the synthesis of organic compounds, consisting of a six-membered ring containing five carbon atoms and one nitrogen atom . The trifluoromethyl group consists of one carbon atom bonded to three fluorine atoms and is often used in pharmaceutical and agrochemical compounds due to its distinctive physical-chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the properties of its furan, piperidine, and trifluoromethyl components. For example, the pyrrolidine ring in piperidine contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
Again, while specific reactions involving “1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine” are not available, compounds containing trifluoromethyl groups are known to undergo various chemical reactions. For instance, an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine is a common method for introducing trifluoromethyl groups within other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its trifluoromethyl, furan, and piperidine components. Trifluoromethyl groups are known to bestow many distinctive physical-chemical properties observed in their class of compounds .Aplicaciones Científicas De Investigación
PET Imaging of Microglia in Neuroinflammation
[11C]CPPC is a PET radiotracer developed for imaging reactive microglia, a key indicator of neuroinflammation associated with various neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease. This tracer allows for the noninvasive study of microglial activity and is valuable for monitoring neuroinflammatory effects and the efficacy of therapeutics targeting CSF1R in neuroinflammation (Horti et al., 2019).
Novel Compounds for Agrochemical Applications
A series of furan/thiophene and piperazine-containing triazole Mannich bases demonstrated significant fungicidal and herbicidal activities, suggesting their potential as novel agrochemicals. Compounds with a trifluoromethyl group showed enhanced activity compared to their methyl-containing counterparts, highlighting the importance of structural optimization in the development of new pesticides (Wang et al., 2015).
Antidepressant and Antianxiety Activities
A novel series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds were synthesized and showed promising antidepressant and antianxiety activities. This discovery opens new avenues for the development of therapeutics for mental health disorders (Kumar et al., 2017).
Antimicrobial Activities of Azole Derivatives
Azole derivatives, including those containing the piperidine structure, have demonstrated antimicrobial activities, offering a potential pathway for the development of new antimicrobial agents. This research underscores the versatility of these compounds in combating microbial resistance (Başoğlu et al., 2013).
PET Imaging of CSF1R for Neuroinflammation
The development of [18F]1, a fluorine-18 labeled ligand for PET imaging of CSF1R, offers a promising tool for studying neuroinflammation in neurodegenerative diseases. This radioligand shows specificity and elevated uptake in models of neuroinflammation, confirming its potential for in vivo imaging and research into neuroinflammatory processes (Lee et al., 2022).
Direcciones Futuras
The future directions for this compound would likely depend on its specific applications. Given the wide use of furan, piperidine, and trifluoromethyl groups in pharmaceutical and agrochemical compounds , it’s possible that “1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine” could have potential applications in these areas.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
It’s worth noting that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group has been involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group has been associated with the trifluoromethylation of carbon-centered radical intermediates .
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-4-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c12-11(13,14)9-3-5-15(6-4-9)8-10-2-1-7-16-10/h1-2,7,9H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPTUDNLZXEKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
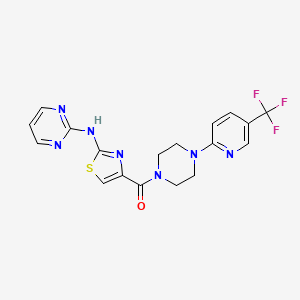
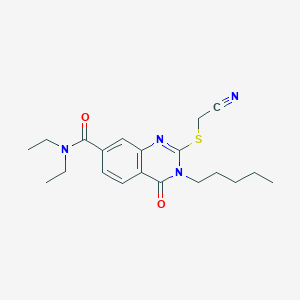
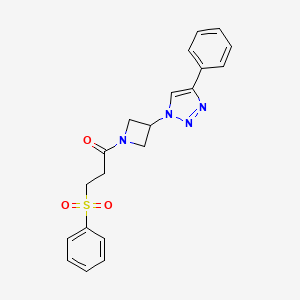
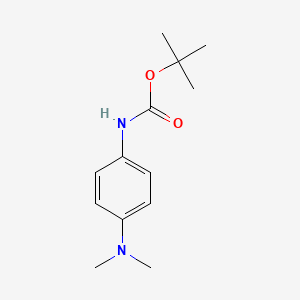
![(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one](/img/structure/B2947375.png)
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2947376.png)
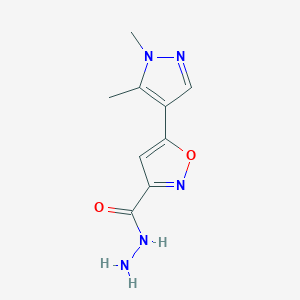
![(2-Bromophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2947380.png)
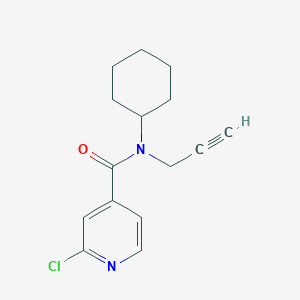
![N-(2-methoxy-2-phenylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2947383.png)


![4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2947391.png)
